molecular formula C10H15ClN2O2 B8352162 2-(Isopropylamino)-6-methylisonicotinic acid hydrochloride

2-(Isopropylamino)-6-methylisonicotinic acid hydrochloride

Cat. No.: B8352162
M. Wt: 230.69 g/mol
InChI Key: BYXUTTXAJHNRLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isopropylamino)-6-methylisonicotinic acid hydrochloride is a chemical compound that belongs to the class of isonicotinic acids It is characterized by the presence of an isopropylamino group and a methyl group attached to the isonicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-6-methylisonicotinic acid hydrochloride typically involves the reaction of isonicotinic acid with isopropylamine and methylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-6-methylisonicotinic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.

Scientific Research Applications

2-(Isopropylamino)-6-methylisonicotinic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-6-methylisonicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A related compound with similar structural features but without the isopropylamino and methyl groups.

    Nicotinic acid: An isomer of isonicotinic acid with the carboxyl group at a different position.

    Picolinic acid: Another isomer with the carboxyl group at a different position.

Uniqueness

2-(Isopropylamino)-6-methylisonicotinic acid hydrochloride is unique due to the presence of the isopropylamino and methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

2-methyl-6-(propan-2-ylamino)pyridine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H14N2O2.ClH/c1-6(2)11-9-5-8(10(13)14)4-7(3)12-9;/h4-6H,1-3H3,(H,11,12)(H,13,14);1H

InChI Key

BYXUTTXAJHNRLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)NC(C)C)C(=O)O.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-isopropylamino-6-methyl-isonicotinic acid ethyl ester (3.90 g, 17.5 mmol) in 32% aq. HCl (100 mL) is stirred at 70° C. for 5 h before it is cooled to rt and concentrated. The residue is dried under HV to give 2-isopropylamino-6-methyl-isonicotinic acid hydrochloride (4.20 g) as an orange resin; LC-MS: tR=0.52 min; [M+1]+=195.09.
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

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